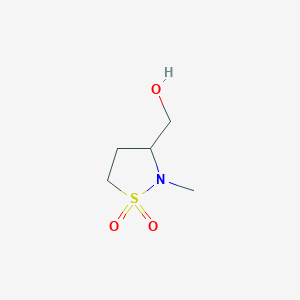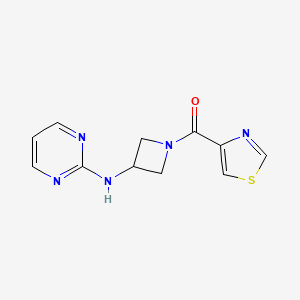![molecular formula C12H9FOS B2790313 1-[5-(2-Fluorophenyl)-2-thienyl]ethanone CAS No. 893741-43-0](/img/structure/B2790313.png)
1-[5-(2-Fluorophenyl)-2-thienyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-Fluorophenyl)-2-thienyl]ethanone is an organic compound with the molecular formula C12H9FOS and a molecular weight of 220.26 g/mol . This compound features a thienyl ring substituted with a fluorophenyl group and an ethanone moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-[5-(2-Fluorophenyl)-2-thienyl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorophenylacetic acid ethyl ester with a thienyl derivative under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like pyridine. The mixture is stirred at room temperature and then heated to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[5-(2-Fluorophenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(2-Fluorophenyl)-2-thienyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[5-(2-Fluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thienyl ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[5-(2-Fluorophenyl)-2-thienyl]ethanone can be compared with other similar compounds, such as:
2-Fluoroacetophenone: This compound has a similar fluorophenyl group but lacks the thienyl ring, resulting in different chemical properties and reactivity.
1-(2-Fluorophenyl)ethanone: Similar to this compound but without the thienyl substitution, affecting its biological activity and applications.
The uniqueness of this compound lies in its combined fluorophenyl and thienyl structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVVNHTNILYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2790230.png)
![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)


![2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2790237.png)
![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)
![1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2790240.png)
![ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}benzoate](/img/structure/B2790242.png)

![Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2790247.png)
![4-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2790248.png)
![ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2790249.png)
![2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2790250.png)
![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)
